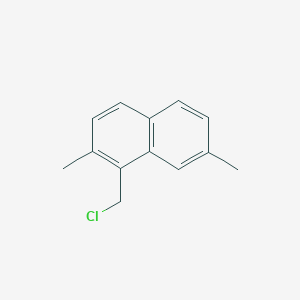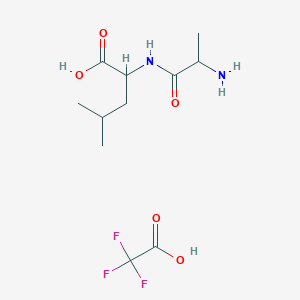
2-(2-Aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-D-leucine trifluoroacetate (D-Ala-D-Leu-OH TFA) is a synthetic dipeptide composed of D-alanine and D-leucine, combined with trifluoroacetic acid. This compound is primarily used in proteomics research and has a molecular formula of C9H18N2O3•C2HF3O2, with a molecular weight of 347.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-D-Leu-OH TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Industrial Production Methods
Industrial production of D-Ala-D-Leu-OH TFA follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Ala-D-Leu-OH TFA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction could result in reduced peptides .
Scientific Research Applications
D-Ala-D-Leu-OH TFA is widely used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex peptides and proteins.
Biology: It is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic applications, including the development of peptide-based drugs.
Industry: It is utilized in the production of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of D-Ala-D-Leu-OH TFA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- D-Alanyl-D-valine trifluoroacetate
- D-Alanyl-D-isoleucine trifluoroacetate
- D-Alanyl-D-phenylalanine trifluoroacetate
Uniqueness
D-Ala-D-Leu-OH TFA is unique due to its specific combination of D-alanine and D-leucine, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H19F3N2O5 |
|---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
2-(2-aminopropanoylamino)-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7) |
InChI Key |
WNPZWVQFOYTDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



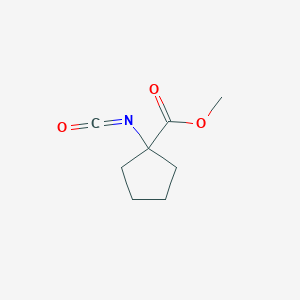
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316158.png)

![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
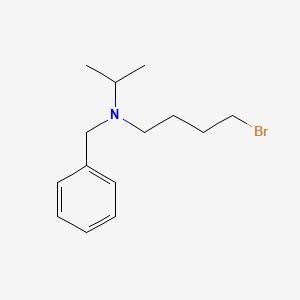
![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
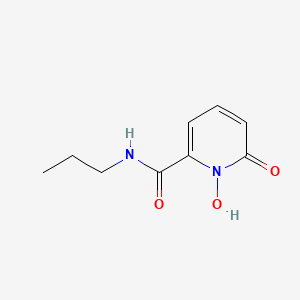

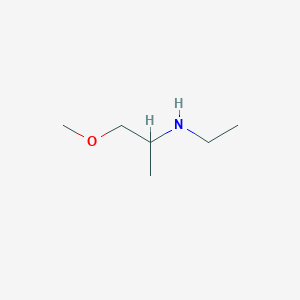
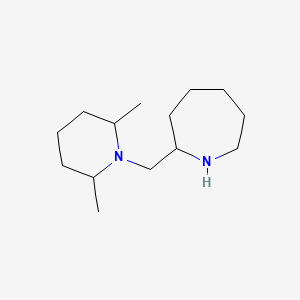
![2-[(2-Amino-4-methylpentanoyl)amino]hexanamide;hydrochloride](/img/structure/B12316213.png)
